2-[(Benzenesulfonyl)methyl]prop-2-enal
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Overview
Description
2-[(Benzenesulfonyl)methyl]prop-2-enal is an organic compound characterized by the presence of a benzenesulfonyl group attached to a prop-2-enal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-enal typically involves the reaction of benzenesulfonyl chloride with an appropriate aldehyde under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a catalyst to facilitate the reaction . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: 2-[(Benzenesulfonyl)methyl]prop-2-enol.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]prop-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The benzenesulfonyl group can enhance the compound’s reactivity and specificity towards certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(Benzenesulfonyl)methyl]prop-2-enoate: Similar structure but with an ester group instead of an aldehyde.
2-[(Benzenesulfonyl)methyl]benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
2-[(Benzenesulfonyl)methyl]prop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its ester and carboxylic acid analogs. This makes it particularly useful in specific synthetic applications where the aldehyde functionality is required.
Properties
CAS No. |
167390-74-1 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-7H,1,8H2 |
InChI Key |
QMWBEPZGOMZYBN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C=O |
Origin of Product |
United States |
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